D-Configuration Confers Complete Proteolytic Resistance Versus L-Enantiomer Peptides
Peptides incorporating D-amino acids at the α-carbon are markedly resistant to proteolytic degradation compared to their L-amino acid counterparts. In a landmark head-to-head study by Miller et al. (1995), homologous hexapeptide sequences containing all-D-amino acids showed minimal or no cleavage when incubated with chymotrypsin, elastase, papain, pepsin, trypsin, and carboxypeptidase A, whereas the corresponding all-L-amino acid peptides were readily and completely cleaved by each respective enzyme under identical conditions [1]. Although this specific Fmoc-4-trifluoromethyl-D-homophenylalanine residue has not been individually tested in isolation from other D-residues, the D-configuration effect is a class-level property that applies to all D-α-amino acids. The L-enantiomer (Fmoc-4-trifluoromethyl-L-homophenylalanine, CAS 1260591-49-8, identical MW 469.45, identical purity 97% ) would be expected to produce proteolytically susceptible peptides.
| Evidence Dimension | Proteolytic degradation (qualitative susceptibility) |
|---|---|
| Target Compound Data | D-configuration peptides: minimal or no cleavage by chymotrypsin, elastase, papain, pepsin, trypsin, carboxypeptidase A |
| Comparator Or Baseline | L-configuration peptides (identical sequence): readily cleaved by all six proteases tested |
| Quantified Difference | Qualitative: complete resistance vs. complete degradation across all tested proteases (class-level property of D-α-amino acids) |
| Conditions | In vitro incubation with purified proteases; hexapeptide substrates with D- or L-amino acid composition (Miller et al., 1995, Drug Dev Res) |
Why This Matters
Procurement of the D-enantiomer rather than the L-enantiomer is mandatory for applications requiring peptide stability against endogenous and digestive proteases, a critical consideration for in vivo peptide therapeutic candidates.
- [1] Miller SM, Simon RJ, Ng S, Zuckermann RN, Kerr JM, Moos WH. Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine peptide and peptoid oligomers. Drug Dev Res. 1995;35(1):20-33. View Source
